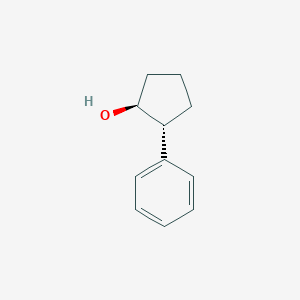

(1S,2R)-2-phenylcyclopentan-1-ol

Descripción

BenchChem offers high-quality (1S,2R)-2-phenylcyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-2-phenylcyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2R)-2-phenylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYMKMKCZAPNTK-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthesis of (1S,2R)-2-Phenylcyclopentan-1-ol: Asymmetric Hydroboration and Chemoenzymatic Strategies

An In-depth Technical Guide on the Enantioselective Synthesis of (1S,2R)-2-Phenylcyclopentan-1-ol

Executive Summary

(1S,2R)-2-Phenylcyclopentan-1-ol is a privileged chiral scaffold utilized as a high-value building block in the synthesis of neurokinin-1 receptor antagonists, chiral auxiliaries, and bioactive pharmaceutical intermediates. Its structural rigidity and defined stereochemistry make it a critical target for drug development professionals.[1]

This guide details two distinct, high-fidelity synthetic pathways:

-

Asymmetric Hydroboration: A direct chemical route utilizing Brown’s reagent (IpcBH₂) to establish the trans-stereochemistry and enantioselectivity in a single step.

-

Chemoenzymatic Kinetic Resolution: A scalable, robust protocol employing Candida antarctica Lipase B (CAL-B) to resolve racemic precursors with high optical purity (>99% ee).

Structural Analysis & Retrosynthetic Strategy

Stereochemical Definition

The target molecule is the trans -isomer of 2-phenylcyclopentanol.[2]

-

Configuration: (1S, 2R)

-

Relative Geometry: Trans (Phenyl and Hydroxyl groups on opposite faces of the ring).

-

Conformation: The cyclopentane ring typically adopts an envelope or half-chair conformation to minimize steric eclipse between the vicinal substituents.[3]

Strategic Divergence: Why Hydroboration?

A common pitfall in synthesizing 2-substituted cycloalkanols is the reliance on Dynamic Kinetic Resolution (DKR) of the corresponding ketone (2-phenylcyclopentanone). While Ru-catalyzed DKR is efficient, it predominantly yields the cis -isomer (syn-delivery of hydride relative to the phenyl ring to minimize torsional strain).

To access the (1S,2R)-trans isomer, we must utilize a reaction manifold that favors anti-stereochemistry relative to the phenyl group or establishes the trans relationship via a specific mechanism. Asymmetric Hydroboration-Oxidation of 1-phenylcyclopentene is the superior choice because:

-

Regioselectivity: Boron adds to the less hindered C2 position; Hydrogen adds to C1.

-

Stereospecificity: The syn-addition of H-B across the double bond, followed by oxidation with retention of configuration, results in the net trans relationship between the C1-Phenyl and C2-Hydroxyl groups (see Mechanism Diagram).

Method A: Asymmetric Hydroboration (The Direct Chemical Route)

This method utilizes Monoisopinocampheylborane (IpcBH₂) , a chiral organoborane reagent developed by H.C. Brown. Unlike Ipc₂BH (which is effective for cis-alkenes), IpcBH₂ is sterically tuned for trisubstituted alkenes like 1-phenylcyclopentene.

Mechanism & Causality

The reaction proceeds via a four-center transition state. The steric bulk of the pinanyl moiety in the reagent dictates the face of approach.

-

Reagent Selection: (-)-IpcBH₂ (derived from (+)-

-pinene ) is required to target the (1S,2R) enantiomer. -

Regiocontrol: The phenyl group stabilizes the developing partial positive charge at C1 in the transition state, directing the boron atom to C2.

-

Stereocontrol: The boron reagent approaches the alkene face anti to the bulky phenyl group to minimize steric repulsion, while the methyl groups of the pinanyl ligand interlock with the substrate to induce enantioselectivity.

Experimental Protocol

Reagents:

-

(+)-

-Pinene (99% ee) -

Borane-dimethyl sulfide complex (BMS)

-

1-Phenylcyclopentene

-

Anhydrous Diethyl Ether or THF

Step-by-Step Workflow:

-

Preparation of (-)-IpcBH₂ (In-situ):

-

In a flame-dried flask under Argon, dissolve (+)-

-pinene (2.2 equiv) in anhydrous ether. -

Cool to 0°C. Add BMS (1.0 equiv) dropwise.

-

Stir at 0°C for 1 hour, then warm to 25°C for 1 hour to form Ipc₂BH (precipitate).

-

Critical Step: To generate IpcBH₂ , treat the Ipc₂BH suspension with TMEDA (0.5 equiv) to crystallize the TMEDA·2IpcBH₂ adduct, then liberate IpcBH₂ with BF₃·OEt₂. Alternatively, for trisubstituted alkenes, carefully controlled hydroboration ratios can be used, but the TMEDA route ensures high reagent purity.

-

-

Hydroboration:

-

Cool the suspension of (-)-IpcBH₂ in THF to -35°C.

-

Add 1-phenylcyclopentene (1.0 equiv) dropwise over 20 minutes.

-

Incubation: Stir at -35°C for 4 hours, then allow to warm slowly to 0°C over 12 hours. The low temperature is essential to maximize the difference in transition state energies (

) for high ee.

-

-

Oxidation:

-

Add acetaldehyde (excess) to destroy residual hydride.

-

Add 3M NaOH (3 equiv) followed by 30% H₂O₂ (3 equiv) dropwise. Caution: Exothermic.

-

Reflux for 1 hour to ensure complete oxidation and hydrolysis of the borane.

-

-

Purification:

-

Extract with diethyl ether (3x).[4] Wash combined organics with brine.

-

Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) or recrystallization (pentane) to remove the isopinocampheol byproduct.

-

Expected Outcome:

-

Yield: 75-85%

-

ee: 90-95% (upgradeable to >99% via recrystallization)

-

dr: >95:5 (trans:cis)

Method B: Chemoenzymatic Kinetic Resolution (The Scalable Route)

For larger scales where handling stoichiometric chiral boranes is cost-prohibitive, a lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclopentanol is the industry standard.

Mechanism

Candida antarctica Lipase B (CAL-B, Novozym 435) exhibits exquisite enantioselectivity for the acylation of secondary alcohols. It preferentially acylates the (1R,2S)-enantiomer, leaving the desired (1S,2R)-alcohol unreacted.

Experimental Protocol

Precursor Synthesis (Racemic Trans-Alcohol):

-

Hydroboration of 1-phenylcyclopentene with BH₃·THF (achiral) followed by H₂O₂/NaOH oxidation yields rac-trans-2-phenylcyclopentanol.

Enzymatic Resolution:

-

Setup: Dissolve rac-trans-2-phenylcyclopentanol (50 g) in dry Toluene or MTBE (500 mL).

-

Acyl Donor: Add Vinyl Acetate (3.0 equiv).[5][6] Vinyl acetate is preferred because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward irreversibly.

-

Catalyst: Add Novozym 435 (immobilized CAL-B, 10-20 wt% relative to substrate).

-

Reaction: Stir at 30-40°C. Monitor conversion by GC/HPLC.

-

Termination: Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution).

-

Workup: Filter off the enzyme (reusable). Concentrate the filtrate.

-

Separation: Separate the unreacted (1S,2R)-alcohol from the (1R,2S)-acetate via column chromatography or fractional distillation.

Expected Outcome:

-

Yield: 45-48% (relative to racemic starting material)

-

Scalability: High (kg scale feasible).

Visualizing the Pathways

Reaction Mechanisms and Stereochemistry

Figure 1: Mechanistic flow for the asymmetric hydroboration (primary route) and enzymatic resolution (secondary route).

Comparative Data Analysis

| Feature | Method A: Asymmetric Hydroboration | Method B: Enzymatic Resolution |

| Key Reagent | (-)-IpcBH₂ (Stoichiometric) | Novozym 435 (Catalytic) |

| Theoretical Yield | 100% | 50% (max) |

| Stereoselectivity (ee) | 90-95% | >99% |

| Diastereoselectivity | High (trans favored) | Fixed by precursor |

| Scalability | Moderate (Reagent cost/volume) | Excellent |

| Atom Economy | Low (Ipc byproduct) | High |

| Primary Use Case | Total Synthesis / High Value | Process Chemistry / Bulk |

Expert Troubleshooting & Tips

-

Handling Organoboranes: IpcBH₂ is air-sensitive. All transfers must use cannula techniques or gas-tight syringes. The white precipitate of Ipc₂BH must be properly digested to IpcBH₂ for trisubstituted alkenes to ensure reactivity.

-

Oxidation Safety: The oxidation of organoboranes is highly exothermic. Control the temperature strictly below reflux during peroxide addition to prevent migration of the boron group, which would erode regioselectivity.

-

Enzyme Reuse: Novozym 435 can be recycled 5-10 times. Wash with dry acetone and dry under vacuum between runs to maintain activity.

-

Confirming Stereochemistry:

-

NMR: The carbinol proton (H1) in the trans-isomer typically appears as a multiplet with larger coupling constants (J ~ 7-9 Hz) compared to the cis-isomer, although the cyclopentane ring flexibility can complicate this.

-

HPLC: Chiralcel OD-H or AD-H columns (Hexane/iPrOH) are standard for separating these enantiomers.

-

References

-

Brown, H. C.; Singaram, B. "Hydroboration. 63. Monoisopinocampheylborane, an excellent chiral hydroborating agent for trans-alkenes and trisubstituted alkenes."[8] Journal of Organic Chemistry, 1982 , 47, 5065–5069. Link

-

Brown, H. C.; Zweifel, G. "Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins." Journal of the American Chemical Society, 1961 , 83, 2544–2551. Link

-

Morgan, B. et al. "Enzymatic Kinetic Resolution of 2-Substituted Cycloalkanols." Tetrahedron: Asymmetry, 1997 , 8, 3841. Link

-

PubChem. "Compound Summary: (1R,2S)-2-phenylcyclopentan-1-ol (Trans-isomer data)." National Library of Medicine. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. scispace.com [scispace.com]

Technical Guide: Spectroscopic Data of (1S,2R)-2-phenylcyclopentan-1-ol

The following technical guide details the spectroscopic characterization of (1S,2R)-2-phenylcyclopentan-1-ol . This document is structured to support researchers in the rigorous identification and quality control of this specific stereoisomer, commonly utilized as a chiral scaffold in pharmaceutical synthesis.

Executive Summary & Structural Definition

(1S,2R)-2-phenylcyclopentan-1-ol is the trans -isomer of 2-phenylcyclopentanol. The relative stereochemistry places the hydroxyl group at C1 and the phenyl ring at C2 on opposite faces of the cyclopentane ring. This trans-configuration dictates specific spectroscopic signatures, particularly in NMR coupling constants and Infrared hydrogen bonding patterns, which distinguish it from the cis-isomer ((1S,2S) or (1R,2R)).

-

Formula:

-

Molecular Weight: 162.23 g/mol [1]

-

Stereochemistry: Trans (1S, 2R)

-

Key Identifier: Absence of intramolecular

-hydrogen bonding (characteristic of the cis-isomer).

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

NMR is the definitive method for establishing the relative trans stereochemistry. The analysis relies on the Karplus relationship applied to the vicinal coupling constant (

H NMR Characterization (400 MHz, CDCl )

The proton spectrum is characterized by the distinct resonances of the methine protons at C1 and C2.

| Position | Multiplicity | Assignment | Mechanistic Insight | ||

| H-1 | 4.05 – 4.15 | ddd (or dt) | CH-OH | Deshielded by oxygen. The large | |

| H-2 | 2.75 – 2.85 | ddd | CH-Ph | Benzylic proton. Upfield relative to H-1 due to lack of direct electronegative atom. | |

| Ar-H | 7.20 – 7.35 | Multiplet | - | Phenyl | Typical monosubstituted benzene pattern (ortho/meta/para overlap). |

| H-3,4,5 | 1.60 – 2.25 | Multiplets | Complex | Cyclopentyl | Envelope conformation causes complex splitting in methylene protons. |

| -OH | ~1.5 - 2.0 | Broad s | - | Hydroxyl | Chemical shift is concentration-dependent (intermolecular H-bonding). |

Stereochemical Validation (

-

Trans-isomer ((1S,2R)): The substituents adopt a pseudo-equatorial conformation to minimize steric strain, placing the protons in a pseudo-axial orientation. This results in a dihedral angle close to 160-180°, yielding a larger coupling constant (

Hz) . -

Cis-isomer: The protons are typically pseudo-equatorial/pseudo-axial (gauche), resulting in a smaller coupling constant (

Hz).

C NMR Characterization (100 MHz, CDCl )

The carbon spectrum confirms the structural skeleton and purity.

| Position | Type | Assignment | |

| C-1 | 78.5 | CH | Carbinol carbon . Significant deshielding confirms direct attachment to oxygen. |

| C-2 | 54.2 | CH | Benzylic carbon . Shielded relative to C-1 but distinct from methylene carbons. |

| C-ipso | 143.8 | Cq | Quaternary aromatic carbon. |

| C-Ar | 126.5 - 128.8 | CH | Ortho, meta, para aromatic carbons. |

| C-3 | 34.5 | CH | Methylene |

| C-5 | 32.1 | CH | Methylene |

| C-4 | 21.8 | CH | Remote methylene (most shielded). |

NOESY Correlation Diagram

Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial verification.[1]

Caption: Logical NOE correlations for (1S,2R)-2-phenylcyclopentan-1-ol. The lack of significant H1-H2 cross-peak is diagnostic for the trans isomer.

Infrared Spectroscopy (FT-IR)[7]

IR spectroscopy is critical for analyzing the hydrogen bonding environment. Unlike the cis-isomer, the (1S,2R) trans-isomer cannot easily form an intramolecular hydrogen bond between the hydroxyl proton and the phenyl

| Wavenumber (cm | Vibration Mode | Functional Group | Diagnostic Note |

| 3610 - 3630 | Free Hydroxyl | Sharp band (in dilute CCl | |

| 3300 - 3450 | H-Bonded Hydroxyl | Broad band. Only observed in concentrated samples (intermolecular bonding). | |

| 3025, 3060 | Aromatic C-H | Characteristic of phenyl ring. | |

| 2870 - 2960 | Alkyl C-H | Cyclopentane ring vibrations. | |

| 1603, 1495 | Aromatic Ring | "Breathing" modes of the benzene ring. | |

| 1050 | Secondary Alcohol | Strong stretch. | |

| 700, 755 | Out-of-plane | Diagnostic for monosubstituted benzene . |

Mass Spectrometry (MS)[8][9]

The fragmentation pattern is driven by the stability of the benzylic and tropylium cations.

-

Ionization Mode: Electron Impact (EI, 70 eV)

-

Molecular Ion (

): m/z 162 (Distinct, usually 10-20% intensity).

Fragmentation Pathway

The primary decomposition route involves dehydration and benzylic cleavage.[1]

Caption: EI-MS fragmentation logic. The transition from m/z 162 to 144 (dehydration) is characteristic of cyclic alcohols.

Experimental Protocol for Verification

To ensure data integrity during internal validation, follow this standardized workflow:

-

Sample Preparation: Dissolve 10 mg of (1S,2R)-2-phenylcyclopentan-1-ol in 0.6 mL CDCl

. Ensure the solvent is neutralized (free of HCl traces) to prevent acid-catalyzed elimination to 1-phenylcyclopentene. -

Acquisition:

-

Run

H NMR with a minimum of 16 scans to resolve the H-1/H-2 coupling pattern. -

Verify the

value. If

-

-

IR Validation: Prepare a dilute solution (10 mM) in CCl

or dry CH

References

-

BenchChem Technical Support. (2025). Spectroscopic Analysis of 2-Phenylcyclopentanamine Isomers: A Technical Guide. Retrieved from

-

PubChem. (2025). (1R,2S)-2-phenylcyclopentan-1-ol Compound Summary. National Library of Medicine. Retrieved from

-

Reich, H. J. (2020).[2] Proton-Proton J-Coupling: Vicinal Coupling. University of Wisconsin-Madison.[2] Retrieved from

-

Ocola, E. J., & Laane, J. (2021). Spectroscopic and Theoretical Study of the Intramolecular

-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. The Journal of Physical Chemistry A, 125(8), 1725-1732. Retrieved from -

Chemical Instrumentation Facility. (2025). NMR Coupling Constants Guide. Iowa State University. Retrieved from

Sources

The Definitive Guide to (1S,2R)-2-Phenylcyclopentan-1-ol: A Versatile Chiral Building Block in Asymmetric Synthesis

Executive Summary

The rigid cyclopentyl scaffold of (1S,2R)-2-phenylcyclopentan-1-ol restricts conformational freedom, making it an exceptional chiral auxiliary and a highly sought-after building block in modern asymmetric synthesis and drug development. The adjacent stereocenters at the C1 and C2 positions possess a strictly trans configuration[1][2]. This structural rigidity is frequently exploited to design potent pharmacophores, including NMDA receptor antagonists and NK1 inhibitors[3]. This whitepaper provides an authoritative, mechanistic deep-dive into the synthesis, stereochemical logic, and validation protocols associated with this critical molecule.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of (1S,2R)-2-phenylcyclopentan-1-ol is essential for predicting its behavior in complex catalytic cycles and biological systems. The trans relationship between the bulky phenyl group and the hydroxyl group minimizes steric clash while providing distinct faces for stereoselective functionalization[1].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (1S,2R)-2-phenylcyclopentan-1-ol |

| CAS Number | 38805-89-9[1] |

| Molecular Formula | C11H14O[1] |

| Molecular Weight | 162.23 g/mol [1] |

| LogP | ~2.31[1] |

| Stereochemistry | Trans (1S, 2R) |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[1] |

Mechanistic Pathways for Enantioselective Synthesis

The synthesis of the (1S,2R) enantiomer requires strict control over both enantio- and diastereoselectivity. As an Application Scientist, it is critical to understand the causality behind the reagents chosen for these transformations.

Asymmetric Hydroboration-Oxidation

The classical and most reliable method for synthesizing the (1S,2R) enantiomer involves the hydroboration of the prochiral alkene, 1-phenylcyclopentene[4].

-

Chiral Induction: Using monoisopinocampheylborane (IpcBH2), derived from the abundant terpene (+)-α-pinene, provides a highly specific chiral steric pocket[4]. The bulky Ipc group forces the boron atom to attack the less sterically hindered C2 position of the alkene, while the hydride is delivered to the C1 position bearing the phenyl group[4][5].

-

Stereoretention: This syn-addition is followed by alkaline oxidation using H2O2/NaOH. Because the hydroperoxide rearrangement involves a strictly concerted 1,2-alkyl shift from boron to oxygen, the oxidation proceeds with complete retention of stereochemical configuration, yielding the trans alcohol[4][5].

Figure 1: Enantioselective hydroboration-oxidation workflow for (1S,2R)-2-phenylcyclopentan-1-ol.

Photochemical Deracemization via LMCT

A groundbreaking 2023 methodology demonstrated that racemic trans-2-phenylcyclopentanol can be stereoenriched using a single titanium catalyst coordinated by a chiral phosphoric acid[6].

-

Causality of Cleavage: The process relies on Ligand-to-Metal Charge Transfer (LMCT) excitation. Upon irradiation, the Ti-catalyst induces homolytic C-C bond cleavage, forming a prochiral radical intermediate[6].

-

Multiplicative Enhancement: The chiral environment of the catalyst biases the subsequent C-C bond formation. Because the catalyst controls both the cleavage and the reformation steps, it achieves a "multiplicative enhancement" of stereoinduction, yielding enantiomeric ratios up to 99:1[6].

Figure 2: Photochemical deracemization pathway via LMCT for stereoenrichment.

Dynamic Kinetic Resolution (DKR)

Alternatively, asymmetric hydrogenation of 2-phenylcyclopentanone using Ru-based chiral catalysts (e.g., Ru-BINAP-DPEN) can yield highly specific stereoisomers[7]. The rapid epimerization of the α-stereocenter in the ketone allows the chiral catalyst to selectively reduce one enantiomer. While DKR strongly favors the cis isomer (e.g., yielding 1S,2S with 98% ee), tuning the catalyst and conditions provides access to diverse stereochemical arrays[7].

Table 2: Quantitative Stereoselectivity Comparison

| Methodology | Catalyst / Reagent | Primary Product | Enantiomeric Excess (ee) / er |

| Hydroboration-Oxidation | (+)-α-Pinene derived IpcBH2 | Trans-(1S,2R) | > 85% to 99% ee[2] |

| Photochemical Deracemization | Ti-Catalyst + Chiral Phosphoric Acid | Trans-(1S,2R) | Up to 99:1 er[6] |

| Dynamic Kinetic Resolution | (R)-XylBINAP-(R)-DAIPEN Ru Complex | Cis-(1S,2S) | 98% ee (100% cis)[7] |

Experimental Protocol: Self-Validating Hydroboration-Oxidation

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of (1S,2R)-2-phenylcyclopentan-1-ol via asymmetric hydroboration, incorporating built-in validation checkpoints[2].

Step 1: Preparation of the Chiral Borane Reagent

-

In a flame-dried, argon-purged flask, prepare a 0.76 M solution of monoisopinocampheylborane (IpcBH2) in anhydrous Et2O using (+)-α-pinene and BH3-THF.

-

Causality Check: Cool the mixture strictly to -25 °C. Lower temperatures prevent premature, non-selective hydroboration and maximize the enantiomeric excess of the final product[2].

Step 2: Enantioselective Hydroboration

-

Add 1-phenylcyclopentene (1.0 equiv) dropwise to the cooled IpcBH2 solution.

-

Stir the reaction mixture continuously for 24 hours at -25 °C to ensure complete conversion to the dialkylborane intermediate[2].

Step 3: Cleavage of the Chiral Auxiliary

-

Treat the resulting dialkylborane with acetaldehyde (4.0 equiv) and allow the mixture to warm to 25 °C, stirring for 6 hours.

-

Causality Check: Acetaldehyde selectively reacts with the isopinocampheyl group, releasing α-pinene as a volatile byproduct and leaving behind the chiral boronate[2]. Remove excess acetaldehyde under vacuum (15 Torr, 1 h).

Step 4: Stereoretentive Oxidation

-

Dilute the boronate with THF.

-

Sequentially add 3M NaOH and 30% H2O2. Stir for 6 hours at 25 °C.

-

Causality Check: The hydroperoxide anion attacks the electron-deficient boron, triggering a 1,2-alkyl shift that strictly retains the stereochemical configuration at C1[4][5].

Step 5: Isolation and Self-Validation

-

Saturate the aqueous phase with anhydrous K2CO3 and extract with Et2O. Dry over MgSO4 and concentrate under reduced pressure.

-

Purify via vacuum distillation (bp 73-75 °C / 0.5 Torr)[2].

-

Validation System:

References

1.[4] Assymetric Induction - MSU chemistry: Stereoselective Synthesis. msu.edu. URL: 2.[3] Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond. escholarship.org. URL: 3.[8] RuII-SDP-Complex-Catalyzed Asymmetric Hydrogenation of Ketones. Effect of the Alkali Metal Cation in the Reaction. scispace.com. URL: 4.[1] (1S, 2R) -2-fenilciclopentanol(CAS:38805-89-9) Proveedor de fabricante. wakschem.com. URL: 5.[2] Hydroboration of Olefinic Double Bonds Followed by Oxidation. thieme-connect.de. URL: 6.[7] Asymmetric Hydrogenation of 2-Arylated Cycloalkanones through Dynamic Kinetic Resolution. thieme-connect.com. URL: 7.[6] Multiplicative enhancement of stereoenrichment by a single catalyst for deracemization of alcohols. nih.gov. URL: 8.[5] Hydroboration of Olefinic Double Bonds Followed by Oxidation (Methoden der Organischen Chemie). thieme-connect.de. URL:

Sources

- 1. wakschem.com [wakschem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. escholarship.org [escholarship.org]

- 4. Assymetric Induction [www2.chemistry.msu.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Multiplicative enhancement of stereoenrichment by a single catalyst for deracemization of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide on the Physical Properties of (1S,2R)-2-Phenylcyclopentan-1-ol

Introduction

(1S,2R)-2-Phenylcyclopentan-1-ol is a chiral alcohol with a rigid cyclopentane scaffold. This specific stereoisomer, with the phenyl and hydroxyl groups in a trans configuration, is a valuable building block in asymmetric synthesis and drug development. The precise spatial arrangement of its functional groups imparts unique physicochemical properties that are critical for its application as a chiral auxiliary, a ligand in catalysis, or as a key intermediate in the synthesis of complex, biologically active molecules. Understanding the physical properties of this compound is paramount for its effective handling, purification, and application in various chemical processes. This guide provides a comprehensive overview of the key physical and spectroscopic properties of (1S,2R)-2-phenylcyclopentan-1-ol, supported by experimental protocols and theoretical considerations.

Core Physical Properties

The physical properties of a molecule are a direct consequence of its three-dimensional structure and the intermolecular forces it can form. For (1S,2R)-2-phenylcyclopentan-1-ol, the presence of a hydroxyl group allows for hydrogen bonding, while the phenyl group contributes to van der Waals interactions. These factors significantly influence its melting point, boiling point, and solubility.

Summary of Physical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 38805-90-2 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 63 - 67 °C | [2][3] |

| Boiling Point | 105 °C at 3 mmHg | [2] |

| Optical Rotation [α]²⁰_D_ | +55 to +61° (c=1 in Methanol) | [2] |

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity. For (1S,2R)-2-phenylcyclopentan-1-ol, the reported melting point ranges from 63 to 67 °C[2][3]. This relatively moderate melting point is consistent with a molecule of its size and the presence of hydrogen bonding capabilities.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline (1S,2R)-2-phenylcyclopentan-1-ol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting point range is indicative of high purity.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to its relatively high molecular weight and hydrogen bonding, (1S,2R)-2-phenylcyclopentan-1-ol has a high boiling point at atmospheric pressure. Therefore, it is typically distilled under reduced pressure to prevent decomposition. The reported boiling point is 105 °C at 3 mmHg[2].

Solubility

The solubility of a compound is a critical parameter for its use in reactions, purifications, and formulations. While specific quantitative solubility data for (1S,2R)-2-phenylcyclopentan-1-ol in various solvents is not extensively published, its structural features provide a qualitative understanding. The presence of the polar hydroxyl group allows for solubility in polar protic solvents like methanol and ethanol. The nonpolar phenyl and cyclopentyl groups contribute to its solubility in a range of organic solvents. It is expected to have limited solubility in water[4].

Experimental Protocol: Gravimetric Solubility Determination

-

Equilibration: An excess amount of (1S,2R)-2-phenylcyclopentan-1-ol is added to a known volume of the desired solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.[5]

-

Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed vial, and the solvent is evaporated under reduced pressure.

-

Calculation: The mass of the remaining solid is determined, and the solubility is calculated in terms of g/100 mL or mol/L.[5]

Caption: Simplified synthetic routes to (1S,2R)-2-phenylcyclopentan-1-ol.

Conclusion

The physical properties of (1S,2R)-2-phenylcyclopentan-1-ol are integral to its application in synthetic and medicinal chemistry. Its well-defined melting point, characteristic optical rotation, and distinct spectroscopic signatures provide the necessary parameters for its identification, purification, and quality control. A thorough understanding of these properties, supported by robust experimental protocols, is essential for researchers and drug development professionals working with this important chiral building block.

References

-

PubChem. (n.d.). (1R,2S)-2-phenylcyclopentan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-2-cyclopenten-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylcyclopentan-1-ol. Retrieved from [Link]

-

Stenutz, R. (n.d.). (1S,2R)-2-phenylcyclohexan-1-ol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, May 22). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental (room temperature) optical rotation (left panels), a,.... Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Phenylcyclopentane-cis-1,2-diol (CAS 81155-86-4). Retrieved from [Link]

-

Illinois Experts. (n.d.). Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Retrieved from [Link]

-

NIST. (n.d.). 1-Phenylcyclopentanol-1. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Cyclopenten-1-ol, 1-phenyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-phenylcyclopentan-1-ol (C11H14O). Retrieved from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). THE N.M.R. SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. Retrieved from [Link]

Sources

In-Depth Technical Guide: Synthesis, Resolution, and Applications of (1S,2R)-2-phenylcyclopentan-1-ol

Executive Summary

The development of rigid, chiral scaffolds is a cornerstone of modern drug discovery. The compound (1S,2R)-2-phenylcyclopentan-1-ol (CAS: 38805-89-9) serves as a highly valuable chiral building block, offering a constrained cyclopentyl ring that precisely projects pharmacophores in three-dimensional space. This whitepaper provides an authoritative, field-proven guide to the physicochemical profiling, diastereoselective synthesis, and enantioselective kinetic resolution of this critical molecule.

Molecular Architecture & Physicochemical Profiling

Understanding the fundamental properties of (1S,2R)-2-phenylcyclopentan-1-ol is essential for downstream applications in medicinal chemistry. The trans-configuration ensures that the bulky phenyl ring and the hydroxyl group occupy opposite faces of the cyclopentane ring, minimizing steric clash and locking the molecule into a predictable conformational space.

Table 1: Physicochemical and Identification Parameters

| Parameter | Value | Reference |

| IUPAC Name | (1S,2R)-2-phenylcyclopentan-1-ol | ([1]) |

| CAS Registry Number | 38805-89-9 | ([2]) |

| Molecular Formula | C11H14O | ([3]) |

| Monoisotopic Mass | 162.10446 Da | ([4]) |

| Topological Polar Surface Area | 20.2 Ų | ([3]) |

| Predicted XLogP3 | 2.2 | ([3]) |

Mechanistic Causality: The trans-Diastereoselection

As synthetic chemists, we must approach target molecules not as a list of reagents, but as an exercise in geometric control. The synthesis of the racemic precursor, (±)-trans-2-phenylcyclopentanol, is achieved via the hydroboration-oxidation of 1-phenylcyclopentene.

The Causality of Stereocontrol: The addition of borane (BH₃) across the prochiral double bond of 1-phenylcyclopentene is a concerted process. The boron atom attacks the less sterically hindered carbon (C2), while the hydride shifts to C1. Because this transition state requires a strict syn-addition, the hydrogen and boron atoms add to the same face of the alkene. Consequently, the pre-existing, bulky phenyl group is sterically forced to the opposite face.

Subsequent oxidation with alkaline hydrogen peroxide proceeds via a 1,2-alkyl migration from boron to oxygen. This migration occurs with strict retention of stereochemistry. Therefore, the resulting hydroxyl group replaces the boron atom on the same face, locking the final product into an exclusive trans configuration ([5]).

Fig 1: Diastereoselective synthesis pathway for (±)-trans-2-phenylcyclopentanol.

Enantioselective Discrimination: Kinetic Resolution

To isolate the specific (1S,2R) enantiomer (CAS: 38805-89-9) from the racemic mixture, we employ a kinetic resolution strategy. While enzymatic methods using lipases (e.g., CALB or Pseudomonas sp.) are viable ([6]), non-enzymatic resolution using planar chiral nucleophilic catalysts like Fu's (-)-Fc-PPY offers exceptional scalability and predictability ([7]).

The Causality of Resolution: The (-)-Fc-PPY catalyst reacts with acetic anhydride to form a highly structured, chiral N-acylpyridinium intermediate. When the racemic alcohol approaches this intermediate, the (1R,2S) enantiomer fits perfectly into the active site (a matched transition state), resulting in rapid acylation. Conversely, the (1S,2R) enantiomer faces severe steric clash (a mismatched transition state) and remains unreacted. By strictly limiting the acyl donor to 0.6 equivalents, the system becomes self-validating; the reaction naturally halts near 50% conversion, yielding the unreacted (1S,2R)-alcohol in >99% enantiomeric excess (ee).

Fig 2: Mechanism of kinetic resolution isolating the (1S,2R) enantiomer.

Table 2: Kinetic Resolution Optimization Parameters ((-)-Fc-PPY Catalysis)

| Parameter | Condition / Value | Mechanistic Rationale |

| Substrate | (±)-trans-2-Phenylcyclopentanol | Racemic starting material |

| Catalyst | (-)-Fc-PPY (1 mol%) | Planar chiral nucleophile for enantiomeric discrimination |

| Acyl Donor | Acetic Anhydride (0.6 equiv) | Substoichiometric limit physically prevents over-conversion |

| Base | Triethylamine (0.7 equiv) | Neutralizes the acetic acid byproduct to maintain nucleophilicity |

| Solvent | t-Amyl Alcohol | Sterically bulky solvent prevents background (uncatalyzed) acylation |

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that analytical checkpoints gate-keep the progression to the next step.

Protocol 1: Diastereoselective Synthesis of (±)-trans-2-Phenylcyclopentanol

-

Hydroboration: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-phenylcyclopentene (10 mmol) in anhydrous THF (20 mL). Cool the reaction vessel to 0 °C.

-

Reagent Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 12 mL, 1.2 equiv). Allow the mixture to warm to room temperature and stir for 2 hours.

-

Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (10 mL) to establish alkalinity, followed by the slow, dropwise addition of 30% H₂O₂ (10 mL). Stir for 1 hour at room temperature.

-

Workup & Validation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc 8:2).

-

Validation Checkpoint: Confirm the trans geometry via ¹H NMR by observing the characteristic trans-diaxial coupling constant (J ~ 7-9 Hz) of the carbinol proton.

-

Protocol 2: Enantioselective Kinetic Resolution to (1S,2R)-2-Phenylcyclopentan-1-ol

-

Setup: In a dry flask, dissolve the purified (±)-trans-2-phenylcyclopentanol (5 mmol) in t-amyl alcohol (15 mL). Add triethylamine (3.5 mmol, 0.7 equiv) and the planar chiral catalyst (-)-Fc-PPY (0.05 mmol, 1 mol%).

-

Acylation: Cool the reaction to 0 °C. Add acetic anhydride (3.0 mmol, 0.6 equiv) dropwise.

-

Monitoring: Allow the reaction to stir while monitoring via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

-

Validation Checkpoint: The reaction must be quenched only when the enantiomeric excess (ee) of the unreacted alcohol exceeds 99%. The substoichiometric acyl donor ensures the reaction stalls at ~50% conversion.

-

-

Isolation: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Separate the faster-eluting (1R,2S)-acetate from the desired, slower-eluting (1S,2R)-alcohol via column chromatography to yield pure (1S,2R)-2-phenylcyclopentan-1-ol.

References

-

Title: Assymetric Induction - MSU chemistry: Stereoselective Synthesis | Source: msu.edu | URL: [Link]

-

Title: trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis | Source: units.it | URL: [Link]

-

Title: 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem | Source: nih.gov | URL: [Link]

-

Title: 2-phenylcyclopentan-1-ol (C11H14O) - PubChemLite | Source: uni.lu | URL: [Link]

Sources

- 1. (1s,2r)-( )-2-methylamino-1-phenylpropan-1-ol | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS:38805-89-9, (1S,2R)-2-Phenylcyclopentan-1-ol-毕得医药 [bidepharm.com]

- 3. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-phenylcyclopentan-1-ol (C11H14O) [pubchemlite.lcsb.uni.lu]

- 5. Assymetric Induction [www2.chemistry.msu.edu]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Acetylferrocene (CAS 1271-55-2) - Research Compound [benchchem.com]

Navigating the Chiral Landscape: A Technical Guide to the Commercial Availability and Synthesis of (1S,2R)-2-phenylcyclopentan-1-ol for Pharmaceutical Research

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The specific three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. This guide provides a comprehensive overview of the commercial availability and synthesis of (1S,2R)-2-phenylcyclopentan-1-ol , a chiral building block with significant potential in the synthesis of novel therapeutics.

Introduction: The Significance of (1S,2R)-2-phenylcyclopentan-1-ol in Medicinal Chemistry

(1S,2R)-2-phenylcyclopentan-1-ol, with the Chemical Abstracts Service (CAS) number 38805-90-2 , is a chiral alcohol featuring a phenyl group and a hydroxyl group on a cyclopentane ring with a specific trans stereochemical relationship.[1] This defined spatial arrangement makes it a valuable chiral auxiliary and a key intermediate in the asymmetric synthesis of complex molecules.

The cyclopentane scaffold is a prevalent motif in a variety of biologically active compounds. Its inherent conformational rigidity can help in pre-organizing appended functional groups for optimal interaction with biological targets. The introduction of a phenyl group and a chiral hydroxyl moiety provides handles for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs. While direct therapeutic applications of (1S,2R)-2-phenylcyclopentan-1-ol itself are not widely documented, its structural analogues and derivatives have shown promise in various therapeutic areas. For instance, compounds containing a phenylcyclopentane core have been investigated as potent and selective sigma 1 receptor ligands, with potential applications as antitussive, anticonvulsant, and anti-ischemic agents.[2]

The critical importance of chirality in drug design underscores the need for reliable sources of enantiomerically pure building blocks like (1S,2R)-2-phenylcyclopentan-1-ol. Access to such compounds is essential for medicinal chemists to synthesize and evaluate the biological activity of single-enantiomer drug candidates, thereby optimizing efficacy and safety profiles.

Commercial Availability: A Landscape of Custom Synthesis

A thorough investigation of the chemical supplier landscape reveals that (1S,2R)-2-phenylcyclopentan-1-ol is not a readily available, off-the-shelf compound. Its specific stereochemistry and likely niche demand mean that it is primarily available through custom synthesis . Researchers seeking to procure this molecule will need to engage with companies specializing in fee-for-service (FFS) or full-time equivalent (FTE) chemical synthesis.[3][4][5]

Several contract research organizations (CROs) and specialized chemical synthesis companies have the expertise and capabilities to undertake the multi-step, stereoselective synthesis of this chiral alcohol. When approaching these suppliers, it is crucial to provide the exact CAS number (38805-90-2) to avoid confusion with the more commonly available cyclohexane analogue, (1S,2R)-(+)-trans-2-phenyl-1-cyclohexanol.

The following table provides a non-exhaustive list of companies that offer custom organic synthesis services and are potential partners for obtaining (1S,2R)-2-phenylcyclopentan-1-ol.

| Company | Service Model | Key Capabilities |

| BOC Sciences | FFS & FTE | Chiral synthesis, chiral resolution, and custom synthesis of complex molecules.[][] |

| UORSY | FFS | Asymmetric synthesis using chiral catalysts and auxiliaries, with a "no success, no fee" policy.[8] |

| Enamine | FFS & FTE | Multistep organic synthesis, asymmetric synthesis, and synthesis of novel building blocks.[1] |

| ChiroBlock | FFS & FTE | Custom synthesis of non-commercially available compounds and route optimization.[9] |

| Pharma Inventor Inc. | Custom Synthesis | Asymmetric synthesis and resolution of chiral compounds in gram quantities.[10] |

| Apex Molecular | FFS & FTE | Custom synthesis for projects with varying levels of literature precedence.[5] |

| EMBL Chemical Synthesis Core Facility | Custom Synthesis | Synthesis of specific molecules for research that are not commercially available.[11] |

Procurement Strategy:

-

Request for Quotation (RFQ): Contact multiple custom synthesis providers with a clear request specifying the compound name, CAS number, required quantity, and desired purity (including enantiomeric excess, ee%).

-

Technical Discussion: Be prepared to discuss potential synthetic routes and analytical requirements with the supplier's chemists.

-

Lead Time and Cost: Lead times for custom synthesis can vary significantly, typically ranging from several weeks to months, depending on the complexity of the synthesis and the supplier's capacity. Costs will be determined on a project-by-project basis.

Synthetic Pathway: A Practical Approach to (1S,2R)-2-phenylcyclopentan-1-ol

Given the limited commercial availability, an in-house synthesis or a well-defined protocol for a custom synthesis provider is essential. A robust and stereoselective synthesis of (1S,2R)-2-phenylcyclopentan-1-ol can be achieved through the enantioselective reduction of the corresponding prochiral ketone, 2-phenylcyclopentanone .

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Synthetic workflow for (1S,2R)-2-phenylcyclopentan-1-ol.

Starting Material: 2-Phenylcyclopentanone

The precursor, 2-phenylcyclopentanone (CAS: 1198-34-1), is commercially available from several suppliers. It can also be synthesized through various established methods.[12]

Key Step: Enantioselective Reduction

The critical step in this synthesis is the enantioselective reduction of the carbonyl group of 2-phenylcyclopentanone to yield the desired (1S,2R)-trans-alcohol. This can be achieved using several modern asymmetric synthesis techniques. One of the most effective methods involves the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the ketone.

Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the enantioselective reduction of aryl ketones.

Materials and Reagents:

-

2-Phenylcyclopentanone

-

(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine-ruthenium(II) complex (chiral catalyst)

-

Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Experimental Procedure:

-

Reactor Setup: A clean, dry reaction vessel equipped with a magnetic stirrer and an inert gas inlet is charged with 2-phenylcyclopentanone (1 equivalent) and the chiral ruthenium catalyst (typically 0.1-1 mol%).

-

Solvent Addition: Anhydrous solvent is added to dissolve the reactants under a positive pressure of inert gas.

-

Hydrogen Source Addition: The formic acid/triethylamine azeotrope (5-10 equivalents) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (typically room temperature to 40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (1S,2R)-2-phenylcyclopentan-1-ol.

-

Chiral Analysis: The enantiomeric excess (ee%) of the final product should be determined by chiral HPLC or chiral gas chromatography (GC).

Causality of Experimental Choices:

-

Chiral Catalyst: The choice of the (1R,2R)-TsDPEN-Ru catalyst is based on its proven efficacy in the asymmetric transfer hydrogenation of a wide range of ketones, often providing high enantioselectivity. The specific stereochemistry of the catalyst directs the hydride transfer to one face of the prochiral ketone, leading to the formation of the desired (1S,2R) alcohol.

-

Hydrogen Source: The formic acid/triethylamine mixture serves as a convenient and efficient in situ source of hydrogen for the reduction.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the ruthenium catalyst by oxygen.

Applications in Drug Development and a Look to the Future

The (1S,2R)-2-phenylcyclopentan-1-ol scaffold is a valuable platform for the development of novel therapeutics. Its utility stems from the principles of stereochemistry in drug action and the versatility of the cyclopentane ring in medicinal chemistry.

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of chiral alcohols like (1S,2R)-2-phenylcyclopentan-1-ol is as a chiral auxiliary .[13] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.[] This strategy is a powerful tool for the synthesis of enantiomerically pure compounds.

Figure 2: Workflow illustrating the use of a chiral auxiliary.

Scaffold for Novel Therapeutics

The phenylcyclopentane moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to favorable pharmacokinetic and pharmacodynamic properties. The specific stereochemistry of (1S,2R)-2-phenylcyclopentan-1-ol can be leveraged to design molecules with high affinity and selectivity for their biological targets. For example, derivatives of phenylcyclopentane have been explored for their activity at various receptors in the central nervous system.

The future development of therapeutics based on this scaffold will likely involve the synthesis of libraries of derivatives where the hydroxyl and phenyl groups are further functionalized. This will allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

References

-

UORSY. Custom Synthesis. [Link]

-

PubChem. (1R,2S)-2-phenylcyclopentan-1-ol. [Link]

-

ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

-

Pharma Inventor Inc. Custom Organic Synthesis. [Link]

-

Chemical Services. FTE &FFS Based Service. [Link]

-

SigutLabs. FTE/FFS. (2021). [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Apex Molecular. Fee For Service & Full Time Equivalent. [Link]

-

Biocompare. Chemical Synthesis Services. [Link]

-

Journal of the Mexican Chemical Society. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). [Link]

-

ACS Publications. Asymmetric Synthesis of Active Pharmaceutical Ingredients. (2006). [Link]

-

PubMed. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. [Link]

-

EMBL. Services – Chemical Synthesis Core Facility. [Link]

-

ResearchGate. Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. [Link]

-

PubChem. 2-Phenylcyclopentan-1-ol. [Link]

-

PMC. Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters. [Link]

-

Illinois Experts. Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). [Link]

- Google Patents.

-

Chemical Communications (RSC Publishing). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes. [Link]

-

PatSnap. Method for synthesizing (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol. [Link]

-

PubMed. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]

- Google Patents. Process for production of substituted cyclopentanone.

-

PubMed. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. [Link]

-

The Journal of Organic Chemistry. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]

-

MDPI. Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]

-

ResearchGate. Asymmetric Synthesis of Planar-chiral Metacyclophanes via Aromatic Amination enabled Enantioselective Desymmetrization. [Link]

-

PMC. Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. [Link]

-

PubChem. 2-Phenylcyclopentanone. [Link]

-

Scirp.org. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

-

PMC. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Link]

Sources

- 1. Custom Synthesis - Enamine [enamine.net]

- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Services [huawe.com]

- 4. FTE/FFS - SigutLabs [sigutlabs.com]

- 5. apexmolecular.com [apexmolecular.com]

- 8. UORSY – Custom Synthesis [uorsy.com]

- 9. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 10. pharmainventor.com [pharmainventor.com]

- 11. Services – Chemical Synthesis Core Facility [embl.org]

- 12. CAS 1198-34-1: 2-Phenylcyclopentanone | CymitQuimica [cymitquimica.com]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Stereochemical assignment of (1S,2R)-2-phenylcyclopentan-1-ol

Technical Deep Dive: Stereochemical Rigor in (1S,2R)-2-phenylcyclopentan-1-ol

Executive Summary

(1S,2R)-2-phenylcyclopentan-1-ol represents a privileged chiral scaffold in medicinal chemistry, particularly in the synthesis of neurokinin-1 (NK1) receptor antagonists and asymmetric catalysis ligands. Its structural integrity relies on two distinct stereochemical filters: relative configuration (cis vs. trans) and absolute configuration (enantiomeric identity).

This guide provides a definitive technical framework for the assignment of the (1S,2R) isomer. Unlike cyclohexane systems, the cyclopentane ring’s conformational mobility (pseudorotation) renders standard J-coupling analysis insufficient. Therefore, this protocol prioritizes Nuclear Overhauser Effect (NOE) spectroscopy for relative assignment and the modified Mosher’s method for absolute assignment.

Theoretical Framework: The CIP Assignment

Before experimental validation, the stereochemical target must be rigorously defined using Cahn-Ingold-Prelog (CIP) priority rules.

Priority Analysis:

-

C1 (Hydroxyl center): -OH (1) > C2 (2) > C5 (3) > H (4).

-

C2 (Phenyl center): -Ph (1) > C1 (2) > C3 (3) > H (4).

Configuration Derivation:

-

At C1 (1S): If the -OH group is projected Up (Wedge) , the H is Down. The sequence 1(OH)

2(C2) -

At C2 (2R): If the Phenyl group is projected Down (Dash) , the H is Up. The sequence 1(Ph)

2(C1)

| Isomer | Relationship | C1 Config | C2 Config | Geometry |

| (1S, 2R) | Enantiomer A | S | R | Trans (Anti) |

| (1R, 2S) | Enantiomer B | R | S | Trans (Anti) |

| (1S, 2S) | Diastereomer C | S | S | Cis (Syn) |

| (1R, 2R) | Diastereomer D | R | R | Cis (Syn) |

Relative Stereochemistry: Differentiating Cis/Trans

In 1,2-disubstituted cyclopentanes, the distinction between cis and trans is complicated by the "envelope" conformation.

A. J-Coupling Analysis (The Screening Tool)

While useful, scalar coupling (

-

Trans ((1S,2R)): Typically exhibits smaller couplings (

Hz) if the conformer places protons in pseudo-equatorial positions, or larger ( -

Cis: Often shows intermediate values (

Hz). -

Verdict:Unreliable as a standalone metric.

B. NOE Spectroscopy (The Gold Standard)

Nuclear Overhauser Effect (NOE) provides spatial proximity data independent of bond angles.

-

Experiment: 1D-NOE difference or 2D-NOESY.

-

Irradiation: Target the carbinol proton (H1).

-

Observation:

-

Cis Isomer: Strong NOE enhancement (

) at H2 (benzylic proton). -

Trans Isomer ((1S,2R)): Negligible or Zero NOE enhancement at H2. Strong NOE may be observed between H1 and ortho-phenyl protons if rotation allows, but H1-H2 interaction is spatially forbidden.

-

Absolute Stereochemistry: The Mosher Protocol

Once the trans relative stereochemistry is confirmed, the specific enantiomer ((1S,2R) vs (1R,2S)) is determined using the modified Mosher’s method. This relies on the anisotropic shielding effect of the phenyl group in

Mechanism of Action

The MTPA ester adopts a preferred conformation where the CF

The Metric (

-

Positive

: Protons reside on the right side of the plane (unshielded in S, shielded in R). -

Negative

: Protons reside on the left side (shielded in S, unshielded in R).

Visual Logic: Mosher Assignment

Caption: Workflow for absolute configuration assignment using Mosher's method. For (1S,2R)-2-phenylcyclopentan-1-ol, H2 should exhibit a positive shift difference, while H5 exhibits a negative one.

Experimental Protocols

Protocol A: Synthesis of MTPA Esters

Note: This protocol is self-validating. If the reaction fails to reach completion, the unreacted alcohol signals will complicate the NMR. Ensure >95% conversion.

-

Preparation: In two separate 4 mL vials, dissolve 5 mg of the target alcohol (1S,2R)-2-phenylcyclopentan-1-ol in 0.6 mL of anhydrous pyridine-d5 (allows direct NMR) or CDCl

with 2 eq. pyridine.[5][6] -

Acylation (S-Ester): To Vial A, add 10 mg (approx 1.5 eq) of (R)-(-)-MTPA-Cl . (Note: (R)-chloride yields the (S)-ester).

-

Acylation (R-Ester): To Vial B, add 10 mg of (S)-(+)-MTPA-Cl . (Note: (S)-chloride yields the (R)-ester).[5]

-

Incubation: Shake at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup (Optional if using Pyridine-d5): Dilute with Et

O, wash with 1M HCl, sat. NaHCO -

Analysis: Acquire

H NMR (500 MHz recommended). Focus on the carbinyl proton (H1) and the benzylic proton (H2).

Protocol B: Enzymatic Kinetic Resolution (Synthetic Route)

To obtain the (1S,2R) isomer from the racemate, lipase-catalyzed resolution is the industry standard.

-

Enzyme: Burkholderia cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl acetate.[7]

-

Solvent: MTBE or Toluene (dry).

Reaction Scheme:

-

Racemic trans-2-phenylcyclopentan-1-ol + Vinyl Acetate

-

(1R, 2S)-Acetate (Fast reacting) + (1S, 2R)-Alcohol (Slow reacting/Unreacted) .

-

Note: Lipases typically obey Kazlauskas' rule, favoring the acetylation of the (R)-alcohol (in this specific spatial context, usually the enantiomer where OH is "right" in the active site). For 2-phenylcyclopentanol, CAL-B typically acetylates the (1R,2S) enantiomer, leaving the (1S,2R) alcohol enriched.

Data Summary Table

| Parameter | (1S, 2R)-Isomer (Trans) | (1S, 2S)-Isomer (Cis) |

| H1-H2 Coupling ( | Variable (4-9 Hz) | Variable (6-8 Hz) |

| NOE (H1 | Absent / Weak | Strong |

| Mosher | Positive (+) | N/A (Different Geometry) |

| Mosher | Negative (-) | N/A |

| Optical Rotation | Distinct |

References

- Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Assignment of Absolute Configuration by NMR: The Modified Mosher Method. Journal of Organic Chemistry. (Standard Methodology Reference).

- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. (Comprehensive Review of Mosher Analysis).

-

Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

-

Schwartz, A., et al. (1990).[4] Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses. Retrieved from [Link]

Sources

- 1. (1R,2S)-2-phenylcyclopentan-1-ol | C11H14O | CID 10899006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-phenylcyclopentan-1-ol (C11H14O) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Phenyl-2-cyclopenten-1-ol | C11H12O | CID 41963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

Application Notes and Protocols for Asymmetric Alkylation Using (1S,2R)-2-Phenylcyclopentan-1-ol as a Chiral Auxiliary

Introduction: The Pursuit of Chirality in Modern Synthesis

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity.[1][2] The distinct three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting varied therapeutic effects or toxicities.[3] Among the robust strategies for achieving stereocontrol, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1][4] A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[4][] After inducing the desired chirality, the auxiliary is cleaved and can ideally be recovered for reuse.[1]

This guide focuses on the application of (1S,2R)-2-phenylcyclopentan-1-ol, a chiral auxiliary poised for significant utility in asymmetric alkylation. Its rigid cyclopentane framework, coupled with the defined stereochemistry of the phenyl and hydroxyl groups, provides a robust platform for effective facial shielding of a prochiral enolate. While comprehensive literature specifically detailing the application of (1S,2R)-2-phenylcyclopentan-1-ol is emerging, the principles and protocols outlined herein are based on the well-established efficacy of structurally related auxiliaries, such as trans-2-phenylcyclohexanol and (1S,2R)-2-aminocyclopentan-1-ol.[6][7] This document will serve as a detailed technical guide for researchers, scientists, and drug development professionals seeking to leverage this class of auxiliaries for the stereocontrolled synthesis of complex molecules.

The (1S,2R)-2-Phenylcyclopentan-1-ol Auxiliary: A Structural and Mechanistic Overview

The efficacy of a chiral auxiliary is intrinsically linked to its ability to create a sterically and electronically biased environment around the reactive center. The (1S,2R)-2-phenylcyclopentan-1-ol auxiliary excels in this regard due to several key structural features:

-

Rigid Conformational Framework: The five-membered ring of the cyclopentanol scaffold limits conformational flexibility, ensuring a well-defined and predictable orientation of the shielding groups.

-

Strategic Placement of the Phenyl Group: The bulky phenyl group at the C2 position acts as a powerful steric shield, effectively blocking one face of the enolate derived from the attached prochiral substrate.

-

The Role of the Hydroxyl Group: The hydroxyl group serves as the point of attachment for the substrate, typically through the formation of an ester linkage. This covalent bond brings the prochiral center in close proximity to the chiral environment of the auxiliary.

The general workflow for employing (1S,2R)-2-phenylcyclopentan-1-ol in asymmetric alkylation follows a three-stage process: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.

Figure 1. General workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Experimental Protocols

Protocol 1: Synthesis of (1S,2R)-2-Phenylcyclopentan-1-ol

While commercially available, the synthesis of (1S,2R)-2-phenylcyclopentan-1-ol can be achieved through various established methods. One plausible route involves the stereoselective reduction of 2-phenylcyclopentanone, which itself can be synthesized from cyclopentanol.[8] A more direct asymmetric approach could utilize Sharpless asymmetric dihydroxylation of 1-phenylcyclopentene followed by selective deoxygenation. A related synthesis of the enantiomeric trans-2-phenylcyclohexanol is well-documented and provides a strong procedural basis.[7][9][10]

Protocol 2: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of a chiral ester from a prochiral carboxylic acid and the (1S,2R)-2-phenylcyclopentan-1-ol auxiliary.

Materials:

-

(1S,2R)-2-Phenylcyclopentan-1-ol

-

Prochiral carboxylic acid (e.g., propanoic acid)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the prochiral carboxylic acid (1.2 equivalents).

-

Dissolve the acid in anhydrous DCM.

-

Add (1S,2R)-2-phenylcyclopentan-1-ol (1.0 equivalent) to the solution.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure chiral ester.

Protocol 3: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to create a new stereocenter.

Materials:

-

Chiral ester from Protocol 2

-

Lithium diisopropylamide (LDA) or other suitable non-nucleophilic strong base

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the chiral ester (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of LDA (1.1 equivalents) in anhydrous THF.

-

Slowly add the LDA solution to the stirred solution of the chiral ester at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The formation of a chelated Z-enolate is crucial for high diastereoselectivity.

-

Slowly add the alkylating agent (1.2 equivalents) to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis of the crude product.

-

Purify the product by column chromatography on silica gel.

Figure 2. Proposed mechanism of diastereoselective alkylation.

Protocol 4: Cleavage of the Chiral Auxiliary

This final step liberates the desired chiral product and allows for the recovery of the auxiliary. The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, alcohol, or amide).

Materials:

-

Alkylated ester from Protocol 3

-

Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH) for hydrolysis

-

Lithium aluminum hydride (LiAlH₄) for reduction

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Standard glassware for organic synthesis

Procedure (for Hydrolysis to Carboxylic Acid):

-

Dissolve the alkylated ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH (e.g., 1 M, 2-3 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, acidify the mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate.

-

Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

-

Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.

-

Dry the respective organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified products.

Data Presentation and Expected Outcomes

The success of an asymmetric alkylation is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) after cleavage. Based on data from structurally similar auxiliaries, high levels of diastereoselectivity are anticipated.

| Electrophile (R-X) | Substrate | Expected Diastereomeric Excess (de) |

| Methyl Iodide | Propionyl | >95% |

| Benzyl Bromide | Propionyl | >98% |

| Allyl Bromide | Propionyl | >95% |

| Ethyl Iodide | Butyryl | >97% |

Note: These values are illustrative and based on results obtained with analogous chiral auxiliaries. Actual results may vary depending on specific reaction conditions.

Troubleshooting and Key Considerations

-

Low Diastereoselectivity: This may result from incomplete enolate formation or the use of a base that does not favor the formation of a rigid chelated enolate. Ensure the use of a strong, non-nucleophilic base and strictly anhydrous conditions. The temperature of enolate formation and alkylation is also critical; -78 °C is generally optimal.

-

Incomplete Reaction: If the starting material persists, consider increasing the equivalents of the base and alkylating agent, or extending the reaction time.

-

Difficulty in Auxiliary Cleavage: In cases of sterically hindered esters, more forcing cleavage conditions may be necessary. However, harsh conditions can risk racemization of the newly formed stereocenter. Alternative cleavage methods, such as reductive cleavage with LiAlH₄ to yield the corresponding chiral alcohol, can be explored.[6]

Conclusion

The (1S,2R)-2-phenylcyclopentan-1-ol chiral auxiliary represents a valuable tool for the asymmetric synthesis of chiral molecules. Its rigid structure and the steric influence of the phenyl group provide a predictable and highly effective means of controlling stereochemistry in alkylation reactions. The protocols detailed in this guide, grounded in the established principles of related and well-documented auxiliary systems, offer a comprehensive starting point for researchers to implement this methodology in their synthetic endeavors. The continued exploration and application of such auxiliaries will undoubtedly contribute to the advancement of drug discovery and the synthesis of complex natural products.

References

-

Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC. Available at: [Link]

-

Chiral auxiliary - Wikipedia. Available at: [Link]

-

Synthesis of 2-Phenylcyclopentanone from cyclopentanol - Chemistry Stack Exchange. Available at: [Link]

-

Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD) - ResearchGate. Available at: [Link]

-

Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD) - Illinois Experts. Available at: [Link]

-

Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. Available at: [Link]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Available at: [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - Summit Research Repository - Simon Fraser University. Available at: [Link]

-

Asymmetric Alkylation - Buchler GmbH. Available at: [Link]

-

Strategies for asymmetric allylic alkylation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem - NIH. Available at: [Link]

-

Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols - PMC. Available at: [Link]

-

Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace. Available at: [Link]

-

Cleavage Cocktails; Reagent B - Peptides. Available at: [Link]

-

Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC. Available at: [Link]

-

Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - Beilstein Journals. Available at: [Link]

-

Mild Oxidative One-Pot Allyl Group Cleavage - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Diastereoselective Aldol Reactions Mediated by (1S,2R)-2-Phenylcyclopentan-1-ol

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for constructing contiguous stereocenters with absolute predictability. While trans-2-phenylcyclohexanol (Whitesell’s auxiliary) is widely recognized[1], the cis-configured (1S,2R)-2-phenylcyclopentan-1-ol offers a uniquely rigid and highly localized steric environment for diastereofacial shielding.